molecular formula C10H6N2O5 B7778544 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid CAS No. 52980-22-0

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid

Cat. No.: B7778544
CAS No.: 52980-22-0
M. Wt: 234.16 g/mol
InChI Key: HVEINHUJRQCZNZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.17 g/mol This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities

Preparation Methods

The synthesis of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be achieved through several methods. One common synthetic route involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:

These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities

Properties

IUPAC Name

6-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEINHUJRQCZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189520
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-22-0, 35973-24-1
Record name 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52980-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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